2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid
Description
2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid (CAS: 84860-35-5) is a branched-chain amino acid derivative characterized by an anilinocarbonyl group attached to the amino functionality at position 2 and a methyl substituent at position 3 of the butanoic acid backbone . Its molecular formula is C₁₂H₁₅N₂O₃, with a molecular weight of 241.26 g/mol. This compound is frequently studied in the context of protein interactions and biochemical modifications due to its carboxamide and aromatic substituents, which influence its physicochemical and biological behavior .
Properties
IUPAC Name |
3-methyl-2-(phenylcarbamoylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,15,16)(H2,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJAEFRNONKHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387932 | |
| Record name | 2-[(anilinocarbonyl)amino]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84860-35-5, 827612-15-7 | |
| Record name | 2-[(anilinocarbonyl)amino]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-[(phenylcarbamoyl)amino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid typically involves the reaction of aniline with a suitable carboxylic acid derivative. One common method is the reaction of aniline with 3-methylbutanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The anilinocarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The anilinocarbonyl group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The compound may also interact with cellular membranes and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound belongs to a broader class of 3-methylbutanoic acid derivatives with diverse carboxamide or amino-linked substituents. Key analogs include:
*Estimated based on structural formula.
Research Implications and Gaps
- Data Limitations : Key parameters such as the target compound’s melting point, exact solubility, and in vivo toxicity remain unaddressed in the provided evidence.
Biological Activity
2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid (also referred to as an anilinocarbonyl derivative of 3-methylbutanoic acid) is a compound of interest in biochemical research due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structural characteristics include a branched-chain amino acid backbone with an anilinocarbonyl group that may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The anilinocarbonyl moiety may enhance binding affinity to target proteins, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, affecting cellular metabolism and signaling.
- Gene Expression Modulation : Studies indicate that exposure to this compound can alter gene expression related to stress response and detoxification pathways .
- Metal Ion Interaction : Similar compounds have demonstrated the ability to form stable complexes with metal ions, which can affect enzyme activity and cellular functions .
Biological Activity Summary
The biological activities of this compound can be summarized in the following table:
| Activity Type | Description |
|---|---|
| Antimicrobial Activity | Exhibits antibacterial properties against various gram-positive and gram-negative bacteria. |
| Cellular Effects | Influences cell signaling pathways, potentially leading to altered cellular metabolism. |
| Toxicity | Dose-dependent effects observed; higher concentrations may lead to cytotoxicity. |
Case Studies
- Antimicrobial Studies : A study investigated the antimicrobial efficacy of this compound against eight microbial strains using the disc diffusion method. Results showed significant zones of inhibition, indicating strong antibacterial activity comparable to standard antibiotics such as streptomycin .
- Cellular Response Analysis : In vitro experiments demonstrated that treatment with this compound led to changes in gene expression profiles associated with cellular stress responses. Notably, genes involved in detoxification were upregulated, suggesting a protective mechanism against oxidative stress.
- Dosage Effects in Animal Models : Research involving animal models indicated that low doses of the compound had minimal effects on cellular function, while higher doses resulted in observable toxic effects, highlighting the importance of dosage in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
